Sulfatroxazole

Vue d'ensemble

Description

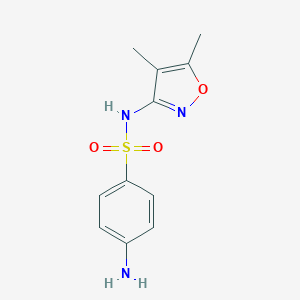

Sulfatroxazole est un dérivé de sulfonamide breveté par F. Hoffmann-La Roche & Co., A.-G. C’est un agent antibactérien et un antibiotique bactériostatique qui inhibe de manière compétitive la dihydroptéroate synthase, empêchant la formation de l’acide dihydroptéroïque, un précurseur de l’acide folique nécessaire à la croissance bactérienne .

Mécanisme D'action

Le sulfatroxazole exerce ses effets antibactériens en inhibant de manière compétitive l’enzyme dihydroptéroate synthase. Cette inhibition empêche la condensation de la ptéridine avec l’acide para-aminobenzoïque (PABA), bloquant ainsi la synthèse de l’acide dihydrofolique, un précurseur essentiel de la synthèse bactérienne de l’ADN, de l’ARN et des protéines . La perturbation de la synthèse de l’acide folique conduit finalement à l’inhibition de la croissance et de la réplication bactériennes .

Composés similaires :

Sulfaméthoxazole : Un autre antibiotique sulfonamide avec un mécanisme d’action similaire, utilisé en association avec la triméthoprime pour traiter diverses infections bactériennes.

Sulfisoxazole : Un antibiotique sulfonamide à action courte présentant une activité contre un large éventail d’organismes gram-positifs et gram-négatifs.

Unicité du this compound : Le this compound est unique en raison de ses modifications structurales spécifiques, qui confèrent des propriétés pharmacocinétiques et une activité antibactérienne distinctes. Sa capacité à inhiber la dihydroptéroate synthase avec une grande spécificité en fait un composé précieux dans le traitement des infections bactériennes .

Analyse Biochimique

Biochemical Properties

Sulfatroxazole interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Any observed threshold effects, as well as any toxic or adverse effects at high doses, would be highly dependent on the specific animal model and the experimental conditions used .

Metabolic Pathways

It’s possible that this compound could have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues could potentially involve various transporters or binding proteins

Subcellular Localization

It’s possible that specific targeting signals or post-translational modifications could direct this compound to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sulfatroxazole peut être synthétisé par réaction du 4-amino-N-(4,5-diméthyl-1,2-oxazol-3-yl)benzènesulfonamide avec des réactifs appropriés dans des conditions contrôlées . La réaction implique généralement l’utilisation de bases et de conditions cryogéniques pour garantir la stabilité du composé .

Méthodes de production industrielle : La production industrielle de this compound implique l’utilisation de réactifs de haute pureté et de mesures de contrôle de qualité strictes afin de garantir la cohérence et l’efficacité du produit final. Le procédé comprend des étapes telles que le chauffage, l’agitation et la filtration pour obtenir la pureté et la concentration souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfatroxazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs pour modifier la structure chimique du this compound.

Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou d’autres formes réduites du composé .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Sulfatroxazole has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action, used in combination with trimethoprim for treating various bacterial infections.

Sulfisoxazole: A short-acting sulfonamide antibiotic with activity against a wide range of gram-positive and gram-negative organisms.

Uniqueness of Sulfatroxazole: this compound is unique in its specific structural modifications, which confer distinct pharmacokinetic properties and antibacterial activity. Its ability to inhibit dihydropteroate synthase with high specificity makes it a valuable compound in the treatment of bacterial infections .

Propriétés

IUPAC Name |

4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUFGBIKKGOPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177829 | |

| Record name | Sulfatroxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23256-23-7 | |

| Record name | Sulfatroxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23256-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfatroxazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfatroxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfatroxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATROXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXC0PT8FFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does sulfatroxazole exert its antimicrobial effect?

A1: this compound, a sulfonamide bacteriostatic antibiotic, acts by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHPS, this compound ultimately disrupts bacterial DNA and RNA synthesis, thereby halting bacterial growth.

Q2: What is the metabolic fate of this compound in the body?

A: this compound undergoes significant metabolism, primarily via two pathways: hydroxylation and acetylation. Research indicates that hydroxylation is the predominant metabolic pathway in humans, accounting for approximately 70% of the administered dose []. The primary metabolite formed is 5-hydroxythis compound. Around 15% of the dose undergoes acetylation, forming N4-acetylthis compound []. The remaining 10% is excreted unchanged in the urine [].

Q3: Are there species-specific differences in this compound metabolism?

A: Yes, research comparing this compound metabolism in goats and pigs reveals interesting differences. While both species primarily eliminate the drug through urinary excretion, the metabolic profile varies. Goats excrete a significant portion (64%) as unchanged this compound, with 5'-OH-STZ (18%) and N4-acetyl-STZ (19%) as the main metabolites []. In contrast, pigs excrete a larger proportion (70%) as N4-acetyl-STZ, with unchanged this compound accounting for 30% and only trace amounts of 5'-OH-STZ detected []. These findings highlight the importance of considering species-specific metabolism in veterinary medicine.

Q4: Does urine pH influence this compound excretion?

A: Studies in goats have shown that urinary excretion of this compound increases with increasing urine pH []. This observation indicates that the renal handling of this compound involves passive reabsorption, which is influenced by the drug's ionization state. In more alkaline urine, a greater proportion of this compound exists in its ionized form, reducing reabsorption and promoting excretion.

Q5: Does the human kidney contribute to this compound metabolism beyond filtration and secretion?

A: While the liver is typically considered the primary site for drug metabolism, the kidneys can also play a role. Research suggests that the human kidney contributes to the metabolic clearance of certain drugs through processes like acyl glucuronidation, N-glucuronidation, and glycination []. Although not explicitly confirmed for this compound, it is essential to acknowledge the kidney's potential contribution to the overall metabolic clearance of drugs.

Q6: What is the mechanism behind the observed synergistic effect of this compound when combined with trimethoprim?

A: The combination of this compound and trimethoprim exhibits synergistic antimicrobial activity due to their sequential inhibition of folate synthesis in bacteria. As discussed earlier, this compound targets dihydropteroate synthetase. Trimethoprim, on the other hand, inhibits dihydrofolate reductase, another key enzyme in the bacterial folate pathway. This dual inhibition effectively disrupts THF synthesis, leading to a more potent antimicrobial effect compared to either drug alone. Studies have demonstrated this synergism against various bacterial strains, including Salmonella strains isolated from horses [].

Q7: Are there concerns regarding resistance to this compound?

A7: Like many antibiotics, the emergence of resistance to this compound poses a significant challenge. Resistance often arises from mutations in the bacterial DHPS enzyme, reducing this compound's binding affinity and effectiveness. Additionally, bacteria can acquire resistance genes via horizontal gene transfer. Monitoring resistance patterns and promoting responsible antimicrobial stewardship are crucial to combatting the spread of resistance.

Q8: Are there alternative therapeutic options if this compound resistance is encountered?

A8: If this compound resistance is suspected or confirmed, alternative antimicrobial agents may be considered. These could include other classes of antibiotics, such as tetracyclines, fluoroquinolones, or potentiated sulfonamides. The choice of alternative therapy depends on various factors, including the bacterial species involved, the site of infection, and the patient's individual characteristics.

Q9: What are the implications of protein binding on this compound distribution and activity?

A: this compound exhibits a high degree of protein binding, with approximately 84% bound to plasma proteins at therapeutic concentrations []. Protein binding can significantly influence drug distribution and activity. Only the unbound (free) fraction of this compound is pharmacologically active and able to diffuse into tissues and exert its antimicrobial effects. Factors affecting protein binding, such as hypoalbuminemia, can alter the free drug concentration and potentially influence therapeutic outcomes.

Q10: How are monoclonal antibodies being used to detect this compound?

A: Researchers have developed monoclonal antibodies against a sulfathiazole derivative, aiming to detect various sulfonamide antibiotics, including this compound []. These antibodies are highly specific and can recognize the aromatic amino group common to all sulfonamides. Competitive ELISA protocols utilizing these antibodies show promise as sensitive methods for detecting this compound and other sulfonamides in various matrices [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)

![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)